Bis(2,4-bis(hexyloxy)phenyl)amine

Description

Thematic Overview of Triarylamine and Diarylthienylamine Cores in Organic Electronics

The triarylamine (TAA) core, consisting of a nitrogen atom bonded to three phenyl rings, is one of the most successful and widely used building blocks for organic electronic materials. researchgate.net Its propeller-like, non-planar molecular structure is crucial, as it helps to prevent strong intermolecular aggregation, leading to the formation of stable amorphous films—a desirable morphology for many electronic devices. researchgate.net TAAs are inherently electron-rich, which makes them excellent hole-transporting materials (HTMs). rsc.org This property is fundamental to the operation of multilayer devices like OLEDs and perovskite solar cells, where the HTM facilitates the efficient movement of positive charge carriers (holes) to the electrode. researchgate.netresearchgate.net

The performance of TAA-based materials can be precisely controlled through chemical modification. researchgate.net For instance, the well-known HTM, spiro-OMeTAD, features methoxy (B1213986) groups that extend the molecule's frontier molecular orbitals, enhancing overlap between adjacent molecules and thus improving hole-transporting capability. researchgate.net The versatility of the TAA framework has led to its incorporation in materials that have achieved some of the highest efficiencies in organic and perovskite solar cells. researchgate.net

A related and equally important structural motif is the diarylthienylamine core. In these compounds, one or more of the phenyl groups of a triarylamine are replaced by a thiophene (B33073) ring. Thiophene is an electron-rich five-membered aromatic ring containing a sulfur atom, which is known to enhance electronic coupling and charge transport. This substitution often leads to materials with higher hole mobilities and better device performance. The functionalization of thiophene rings with substituents can further tailor molecular properties, such as improving solubility in common organic solvents for easier device fabrication from solution.

Table 1: Performance of Selected Triarylamine-Based Hole Transport Materials This table presents data on various triarylamine derivatives, illustrating the impact of molecular structure on hole mobility.

| Compound Name | Molecular Structure Features | Hole Mobility (cm² V⁻¹ s⁻¹) | Application Context |

|---|---|---|---|

| TPD (N,N'-diphenyl-N,N'-bis(3-methylphenyl)-[1,1'-biphenyl]-4,4'-diamine) | A classic dimeric triarylamine-based HTM. | ~1 x 10⁻³ | Organic Electronics acs.org |

| Compound 1 (3,4-bis(decyloxy)-N,N-diphenylaniline) | Triphenylamine with two decyloxy chains. | 1.08 x 10⁻² (calculated) | Perovskite Solar Cells mdpi.comresearchgate.net |

| Compound 2 (N-(3,4-bis(decyloxy)phenyl)-3,4-bis(decyloxy)-N-phenylaniline) | Triphenylamine with four decyloxy chains. | 4.21 x 10⁻² (calculated) | Perovskite Solar Cells mdpi.comresearchgate.net |

Fundamental Principles Governing the Influence of Long Alkoxy Chains on Organic Semiconductor Properties

The incorporation of long alkoxy chains onto the core of an organic semiconductor is a powerful and widely used strategy to control its physical and electronic properties. The effects are multifaceted, influencing everything from solubility to the final electronic performance of a device.

Key principles governing this influence include:

Enhanced Solubility : One of the most significant advantages of adding long alkyl or alkoxy chains is the dramatic increase in solubility in common organic solvents. This is critical for solution-based processing techniques like spin-coating or inkjet printing, which are cost-effective methods for fabricating large-area electronic devices.

Modification of Thermal Properties : Alkoxy chains have a profound impact on the thermal behavior and phase transitions of molecular materials. Generally, increasing the length of the alkoxy chains tends to lower the melting and clearing temperatures of liquid crystalline materials. This is often attributed to a dilution of the interactions between the rigid, interacting cores of the molecules. acs.org

Control of Molecular Packing : The flexible chains influence how molecules arrange themselves in the solid state. They can promote self-assembly into ordered structures, such as the columnar phases found in discotic liquid crystals, which provide efficient pathways for charge transport. acs.org Conversely, they can also disrupt strong π-π stacking, which helps to form stable amorphous glasses, preventing crystallization that can be detrimental to device performance.

Tuning of Electronic Properties : While often considered electronically insulating, alkoxy groups are electron-donating and can subtly alter the electronic energy levels (HOMO/LUMO) of the semiconductor core. Strategic placement can also influence the molecular conformation, which in turn affects the intermolecular electronic coupling and, consequently, the charge carrier mobility. Research has shown that increasing the number of alkoxy groups on a triarylamine core can significantly boost hole mobility. mdpi.comresearchgate.net

Table 2: Effects of Long Alkoxy Chains on Organic Semiconductor Properties This table summarizes the primary functions of long alkoxy chain substituents in the design of organic electronic materials.

| Property | Effect of Long Alkoxy Chains | Underlying Principle |

|---|---|---|

| Solubility | Increases solubility in organic solvents. | The non-polar alkyl portion of the chains interacts favorably with the solvent, overcoming the strong intermolecular forces of the rigid cores. |

| Thermal Transitions | Typically lowers melting and clearing points. | The flexible chains increase the entropy of the molecule and dilute the strong interactions between the aromatic cores. acs.org |

| Molecular Packing | Influences solid-state morphology (amorphous vs. crystalline). | Chains can induce microphase separation, leading to ordered liquid crystalline phases, or can frustrate crystallization to form stable glasses. |

| Electronic Performance | Can enhance charge mobility. | The electron-donating nature can modify energy levels, and their steric effects can optimize intermolecular overlap for better charge transport. mdpi.comresearchgate.net |

Research Trajectories for Bis(2,4-bis(hexyloxy)phenyl)amine and Structurally Related Architectures

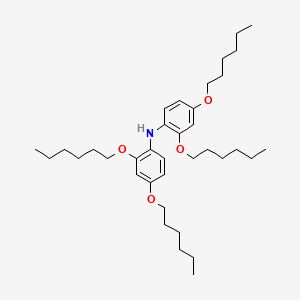

The specific compound, this compound, is best understood as a highly functionalized diarylamine precursor or building block for the synthesis of more complex organic semiconductors. smolecule.com While not extensively reported as a final-use material itself, its molecular architecture embodies several key features that make it an ideal starting point for creating advanced hole-transporting materials.

The structure features a diarylamine core, which is a known component of many HTMs. Crucially, it is decorated with four hexyloxy chains. These chains impart excellent solubility, a vital prerequisite for its use in further chemical reactions and for the solution-based processing of any derivative materials.

Research trajectories for this compound and its structurally related architectures focus on using it as a core to build larger, more complex molecules. Potential research directions include:

Synthesis of Star-Shaped Molecules : The secondary amine nitrogen atom serves as a reactive site. It can be used to couple this diarylamine unit with other aromatic groups, leading to the formation of non-planar, star-shaped triarylamine derivatives. These 3D structures are known to form stable amorphous films with high hole mobility.

Development of Dendrimers : this compound can serve as the core or a branching unit in the construction of dendrimers. Dendritic architectures can enhance the film-forming properties and create well-defined nanostructures for efficient charge transport.

Polymerization : The diarylamine unit can be incorporated into a polymer backbone. For example, the phenyl rings could be further functionalized with polymerizable groups, leading to the creation of hole-transporting polymers with the hexyloxy chains acting as solubilizing side chains. These polymers would combine the excellent electronic properties of the amine core with the robust mechanical properties and film-forming capabilities of polymers.

The strategic placement of four hexyloxy groups at the 2 and 4 positions of each phenyl ring provides a high degree of solubility while leaving other positions on the aromatic rings available for further chemical reactions, offering chemists a versatile platform for molecular engineering.

Table 3: Attributes of this compound as a Material Precursor This table highlights the key structural features of the title compound that make it a valuable building block in materials synthesis.

| Feature | Description | Implication for Synthesis |

|---|---|---|

| Core Structure | Diarylamine | A proven electron-rich, hole-transporting core unit. |

| Substituents | Four hexyloxy chains at ortho and para positions. | Provides excellent solubility and fine-tunes electronic properties. |

| Reactivity | Secondary amine (N-H) site. | Allows for straightforward coupling to a third aryl group to form a triarylamine. |

| Potential | A versatile building block for larger HTMs. | Enables the creation of complex architectures like star-shaped molecules, dendrimers, or polymers. |

Structure

2D Structure

Properties

Molecular Formula |

C36H59NO4 |

|---|---|

Molecular Weight |

569.9 g/mol |

IUPAC Name |

N-(2,4-dihexoxyphenyl)-2,4-dihexoxyaniline |

InChI |

InChI=1S/C36H59NO4/c1-5-9-13-17-25-38-31-21-23-33(35(29-31)40-27-19-15-11-7-3)37-34-24-22-32(39-26-18-14-10-6-2)30-36(34)41-28-20-16-12-8-4/h21-24,29-30,37H,5-20,25-28H2,1-4H3 |

InChI Key |

DNODBTHQEFNZIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OCCCCCC)OCCCCCC)OCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2,4 Bis Hexyloxy Phenyl Amine and Functionalized Analogues

Palladium-Catalyzed Cross-Coupling Approaches for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds, which are central to the structure of Bis(2,4-bis(hexyloxy)phenyl)amine. These methods offer high efficiency and functional group tolerance, making them ideal for the synthesis of complex aromatic amines.

Strategic Application of Buchwald-Hartwig Amination in Aryl Amine Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, and it stands as a premier method for the synthesis of aryl amines. wikipedia.orglibretexts.org This reaction's development was a significant breakthrough, as it provided a versatile and mild alternative to traditional methods for C-N bond formation, which often required harsh conditions and had limited substrate scope. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine. acsgcipr.org

The choice of palladium precursor, ligand, and base is critical for the success of the Buchwald-Hartwig amination. nih.gov Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. acsgcipr.orgmdpi.com A wide variety of phosphine (B1218219) ligands have been developed to fine-tune the catalyst's activity, with sterically hindered and electron-rich ligands often providing the best results. acsgcipr.org The selection of the base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is also crucial for an efficient reaction. nih.govmdpi.com

In the context of synthesizing this compound, the Buchwald-Hartwig amination would typically involve the coupling of 1-bromo-2,4-bis(hexyloxy)benzene with an appropriate amine precursor. The reaction conditions would be carefully optimized to achieve high yields and purity.

Table 1: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. acsgcipr.orgmdpi.com |

| Ligand | Tri-tert-butylphosphine, BINAP, DPPF | Stabilizes the palladium catalyst and influences its reactivity. mdpi.com |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Promotes the deprotonation of the amine. nih.govmdpi.com |

| Aryl Halide/Triflate | 1-bromo-2,4-bis(hexyloxy)benzene | The electrophilic coupling partner. |

| Amine | Ammonia or a primary/secondary amine | The nucleophilic coupling partner. |

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. libretexts.org |

Utility of Suzuki-Miyaura Coupling in Precursor Synthesis and Biphenylamine Derivatization

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon (C-C) bonds between an organoboron compound and an organohalide. nih.gov While not directly forming the C-N bond of the target amine, it is invaluable for synthesizing the necessary precursors. For instance, it can be used to construct the biphenyl (B1667301) backbones that are often incorporated into more complex diarylamine structures. uliege.be The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids and their esters. nih.gov

The synthesis of biphenylamine derivatives can be achieved through a Suzuki-Miyaura coupling to create a substituted biphenyl intermediate, which is then subjected to a subsequent amination reaction. uliege.be This two-step approach allows for the modular construction of complex molecules with precise control over the substitution pattern. The choice of catalyst, ligand, and base is again crucial for optimizing the reaction yield and selectivity. nih.gov

Implementation of Sonogashira Coupling for Extended π-Conjugated Systems

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly useful for extending the π-conjugated systems of aromatic molecules by introducing an alkyne linker. wikipedia.orgorganic-chemistry.org For derivatives of this compound, this methodology allows for the creation of materials with tailored electronic and optical properties.

The reaction is typically carried out under mild conditions and has been widely applied in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org By incorporating alkyne units into the structure of diarylamines, it is possible to create molecules with enhanced charge transport properties and red-shifted absorption and emission spectra, which are desirable for applications in organic electronics. The selective coupling of aryl halides with different reactivities can also be achieved by tuning the reaction conditions. wikipedia.org

Tailored Functionalization and Derivatization Strategies

Beyond the initial synthesis of the core this compound structure, further functionalization is often necessary to impart specific properties required for various applications. These strategies focus on creating more complex architectures with tailored electronic and physical characteristics.

Design and Synthesis of Donor-Acceptor (D-π-A) Frameworks Incorporating this compound Moieties

Donor-Acceptor (D-π-A) frameworks are a class of organic molecules designed to have specific electronic properties. They consist of an electron-donating (D) unit and an electron-accepting (A) unit connected by a π-conjugated bridge. The this compound moiety, with its electron-rich nitrogen atom, can serve as a potent electron donor in such systems.

The synthesis of these frameworks often involves coupling the diarylamine donor with a suitable acceptor molecule, which can be achieved through various cross-coupling reactions. The design of the π-bridge is also critical, as it influences the degree of charge transfer between the donor and acceptor units. These D-π-A systems are of great interest for applications in organic photovoltaics, non-linear optics, and as fluorescent probes. The alignment of the donor and acceptor components can promote photogenerated charge separation, enhancing photocatalytic processes. rsc.org

Controlled Synthesis of Dendrimeric and Polymeric Structures Utilizing this compound Building Blocks

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. researchgate.net They are composed of a central core, repeating branched units, and terminal functional groups. researchgate.net The this compound unit can be incorporated into dendrimeric structures either as the core, a branching unit, or a surface group. This allows for the creation of large, complex molecules with a high density of functional groups.

The synthesis of dendrimers is a stepwise process that allows for precise control over the size, shape, and surface functionality of the final molecule. nih.gov These materials have potential applications in catalysis, drug delivery, and as light-harvesting systems. Similarly, this compound can be used as a monomer in the synthesis of polymers. The resulting polymers would possess the electronic properties of the diarylamine unit, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. The synthesis can be tailored to control the polymer's molecular weight, solubility, and solid-state morphology.

Comprehensive Spectroscopic and Electrochemical Characterization of Bis 2,4 Bis Hexyloxy Phenyl Amine Systems

Elucidation of Electronic and Optical Properties via Spectroscopy

Spectroscopic methods are instrumental in understanding the fundamental electronic behavior of molecules. By analyzing the interaction of light with the compound, crucial parameters that dictate its potential for optoelectronic applications can be determined.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique used to probe the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules with conjugated π systems, these transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The wavelength of maximum absorption (λ_max) is related to the energy gap between these orbitals.

In the study of donor-acceptor systems, UV-Vis spectroscopy is employed to determine the optical band gap (E_g). This is often calculated from the onset of the absorption spectrum using the formula E_g = 1240/λ_onset, where λ_onset is the wavelength at which absorption begins.

For systems analogous to Bis(2,4-bis(hexyloxy)phenyl)amine, the introduction of different substituents can influence the electronic structure and thus the absorption properties. For instance, the presence of electron-donating or electron-withdrawing groups can shift the absorption maxima to longer or shorter wavelengths.

Table 1: UV-Vis Absorption Data for Related Systems

| Compound/System | Solvent | λ_max (nm) | Optical Band Gap (E_g) (eV) |

|---|---|---|---|

| Benzo[d]thiazole-based D-A-D systems | Various | Not specified | 2.86 - 2.91 researchgate.net |

| GO-P3HT | Dilute solution | 545 (λ_edge) | 2.28 rsc.org |

| POPOP | Various | Not specified | Not specified |

This table is populated with data from analogous systems to illustrate the typical data obtained from UV-Vis spectroscopy.

Photoluminescence (PL) spectroscopy provides insights into the radiative de-excitation pathways of a molecule after it has been excited to a higher electronic state. The emitted light, or fluorescence, occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The efficiency of this emission is quantified by the photoluminescence quantum yield (PLQY).

In donor-acceptor-donor (D-A-D) systems, the emission properties can be tuned by modifying the molecular structure. For example, creating a twisted molecular geometry can reduce conjugation and lead to blue-shifted emission. The emission color and efficiency are critical parameters for applications in organic light-emitting diodes (OLEDs).

Research on benzo[d]thiazole-based D-A-D systems has shown that introducing an additional diphenylamine (B1679370) donor can enhance the absolute PLQY, demonstrating the potential for molecular design to improve emission characteristics. researchgate.net

Table 2: Photoluminescence Data for Related Systems

| Compound/System | Emission Color | Photoluminescence Quantum Yield (PLQY) (%) |

|---|---|---|

| Benzo[d]thiazole-based D-A-D system (Py-28-2) | Not specified | 46.33 researchgate.net |

| PAZ-Th-1 | Blue, Green, Yellow, Orange, Red | 4.0, 15.0, 18.0, 6.4, 6.2 (at different wavelengths) researchgate.net |

This table includes data from similar compound classes to exemplify the type of information gathered from photoluminescence spectroscopy.

Intramolecular charge transfer (ICT) is a process that can occur in molecules containing both electron-donating and electron-accepting moieties linked by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a charge-separated excited state. This phenomenon significantly influences the photophysical properties of the molecule, often resulting in a large Stokes shift and solvent-dependent emission spectra (solvatochromism).

The investigation of ICT characteristics is crucial for understanding the behavior of materials in different environments and for designing molecules with specific emissive properties. For instance, studies on some donor-acceptor systems have revealed a hybridized local and charge transfer (HLCT) character in their excited states. researchgate.net

Electrochemical Characterization for Energy Level Profiling

Electrochemical methods are vital for determining the energy levels of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding a material's charge injection and transport properties in electronic devices.

Cyclic voltammetry (CV) is a widely used electrochemical technique to measure the oxidation and reduction potentials of a compound. upb.ro From the onset potentials of the oxidation (E_ox) and reduction (E_red) processes, the HOMO and LUMO energy levels can be estimated using empirical formulas. imist.ma Typically, these are referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. rsc.org

The HOMO level is calculated from the oxidation potential, and the LUMO level can be determined either from the reduction potential or by adding the optical band gap (obtained from UV-Vis spectroscopy) to the HOMO energy level. researchgate.netrsc.org These energy levels are critical for predicting the performance of materials in organic solar cells and OLEDs, as they determine the efficiency of charge transfer at interfaces with other materials. upb.ro

Table 3: Electrochemical Data and Calculated Energy Levels for Related Systems

| Compound/System | E_ox (onset) (V) | E_red (onset) (V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (E'_g) (eV) |

|---|---|---|---|---|---|

| Benzo[d]thiazole-based D-A-D systems | Not specified | Not specified | -5.90 to -5.92 researchgate.net | -3.04 to -3.00 researchgate.net | 2.86 - 2.91 researchgate.net |

| GO-P3HT | +0.93 (vs. Ag/AgCl) | Not observed | -5.33 rsc.org | -3.05 rsc.org | Not specified |

| Squaraine Dye (SQ1) | Not specified | Not specified | -5.19 imist.ma | -3.08 imist.ma | 2.11 |

| Squaraine Dye (SQ2) | Not specified | Not specified | -5.16 imist.ma | -3.10 imist.ma | 2.06 |

| P-2MPDP | Not specified | Not specified | Not specified | Not specified | 2.68 researchgate.net |

| P-2-OPDP | Not specified | Not specified | Not specified | Not specified | 2.32 researchgate.net |

| P-4-MPDP | Not specified | Not specified | Not specified | Not specified | 2.34 researchgate.net |

| P-4-OPDP | Not specified | Not specified | Not specified | Not specified | 2.07 researchgate.net |

This table presents electrochemical data from analogous systems to demonstrate the parameters obtained through cyclic voltammetry.

Theoretical and Computational Investigations into the Electronic Structure and Conformation of Bis 2,4 Bis Hexyloxy Phenyl Amine

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like Bis(2,4-bis(hexyloxy)phenyl)amine, DFT could provide significant insights into its behavior.

Prediction of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic characteristics. In diarylamine compounds, the HOMO is typically centered on the nitrogen atom and the phenyl rings, reflecting its electron-donating nature. The LUMO distribution would be spread across the aromatic system. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's potential for electronic applications and its chemical stability. However, no published studies provide specific HOMO, LUMO, or energy gap values for this compound.

Table 1: Hypothetical Data Table for Frontier Molecular Orbital Energies

| Parameter | Predicted Value (eV) |

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| Energy Gap (Egap) | Data Not Available |

| Note: This table is for illustrative purposes only. No experimental or theoretical data has been found for this compound. |

Analysis of Chemical Reactivity and Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. For this compound, one would expect regions of negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms, making them likely sites for interaction with electrophiles. Positive potential regions (blue) would be expected around the hydrogen atoms. Without specific computational studies, a detailed MEP analysis and the calculation of chemical reactivity descriptors for this compound cannot be presented.

Conformational Analysis and Dihedral Angle Calculations

The three-dimensional shape of this compound is determined by the rotation around its chemical bonds, particularly the dihedral angles between the two phenyl rings attached to the central nitrogen atom. The bulky hexyloxy groups would create significant steric hindrance, influencing the molecule's final, most stable conformation. A twisted, non-planar structure is expected, which is common for diarylamines. Computational conformational analysis would be necessary to determine the precise dihedral angles and the lowest energy structure. To date, such specific conformational data for this compound has not been published in scientific literature.

Self Assembly and Liquid Crystalline Behavior of Hexyloxy Substituted N Aryl Amines

Mechanisms of Mesophase Formation and Classification

The classification of these potential mesophases would depend on the degree of positional and orientational order. It is conceivable that Bis(2,4-bis(hexyloxy)phenyl)amine could exhibit nematic phases, characterized by long-range orientational order of the molecules, or more ordered smectic phases, where molecules are arranged in layers.

Structure-Property Relationships: Impact of Hexyloxy Chain Length on Supramolecular Order

The length of the alkoxy chains is a critical determinant of the supramolecular order in liquid crystalline materials. In the case of hexyloxy-substituted N-aryl amines, the six-carbon chain length is expected to significantly influence the thermal stability and type of mesophase observed. Generally, as the alkyl chain length increases in a homologous series of liquid crystals, a trend towards the formation of more highly ordered smectic phases from nematic phases is often observed. This is attributed to the increased van der Waals interactions between the longer chains, which promotes layered arrangements.

Characterization of Mesogenic Properties

To experimentally determine the mesogenic properties of this compound, two primary techniques would be employed: Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics

Differential Scanning Calorimetry is a fundamental tool for identifying the temperatures and thermodynamic parameters of phase transitions in liquid crystals. A hypothetical DSC thermogram for this compound would be expected to show distinct peaks corresponding to the transitions between crystalline, liquid crystalline, and isotropic phases upon heating and cooling. The enthalpy changes (ΔH) associated with these transitions provide insight into the degree of molecular ordering.

Table 1: Hypothetical Phase Transition Data for this compound

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

|---|---|---|

| Crystal to Smectic | T1 | ΔH1 |

| Smectic to Nematic | T2 | ΔH2 |

Note: This table is illustrative and not based on experimental data.

Polarizing Optical Microscopy (POM) for Textural Analysis

Polarizing Optical Microscopy is used to visualize the distinct optical textures of different liquid crystalline phases. By observing a sample of this compound between crossed polarizers while heating and cooling, the formation of characteristic textures would allow for the identification of nematic phases (e.g., schlieren or marbled textures) and various smectic phases (e.g., focal conic or fan-shaped textures). These textures arise from the anisotropic nature of the liquid crystal and the alignment of its director with the substrate.

Advanced Applications of Bis 2,4 Bis Hexyloxy Phenyl Amine and Its Derivatives in Organic Optoelectronics

Dye-Sensitized Solar Cells (DSSCs)

Mechanisms of Interfacial Electron Recombination Suppression

In optoelectronic devices such as perovskite solar cells, a critical function of the hole transport layer (HTL) is to minimize the recombination of photogenerated electrons and holes at the interface between the perovskite absorber layer and the electrode. nih.gov Di- and triarylamine derivatives, including structures like Bis(2,4-bis(hexyloxy)phenyl)amine, achieve this through several key mechanisms.

Firstly, these molecules form a compact, uniform layer that acts as a physical barrier, preventing direct contact between the perovskite and the conductive electrode. The bulky side groups, such as the hexyloxy chains in this compound, enhance this steric hindrance, further passivating the perovskite surface.

Secondly, and more importantly, these materials possess suitable highest occupied molecular orbital (HOMO) energy levels that align well with the valence band of the perovskite absorber. nih.govresearchgate.net This alignment facilitates highly efficient extraction and transport of holes from the perovskite layer to the anode. sciengine.comresearchgate.net By rapidly depleting the population of holes at the interface, the probability of them recombining with electrons from the perovskite's conduction band is significantly reduced. Studies on related amine-based hole transport materials (HTMs) have demonstrated that quick trap filling at the interface and fast hole injection kinetics are crucial for enhancing photovoltaic performance, which is a direct consequence of suppressed recombination. sciengine.comresearchgate.net

Perovskite Solar Cells (PSCs)

Triarylamine-based compounds are integral to the development of high-performance perovskite solar cells, where they are primarily used as hole transporting materials (HTMs). nih.gov The function of an HTM is to efficiently transport the photogenerated positive charge carriers (holes) from the light-absorbing perovskite layer to the electrode. nih.gov The effectiveness of HTMs like poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) and its derivatives has been a key factor in pushing PSC efficiencies to record levels. nih.govpostech.ac.kr

The performance of a PSC is highly dependent on the properties of the HTM. Organic small molecules are often considered ideal HTMs due to their high purity, controllable energy levels, and the ability to be modified structurally. nih.gov Diarylamine derivatives have been successfully synthesized and employed in high-efficiency PSCs. For instance, a device using a branched fluorenylidene-based HTM, doped with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), achieved a power conversion efficiency (PCE) of 22.83%. nih.gov Another class of linear small-molecule HTMs based on bis(4-methylthio)phenyl)amine has demonstrated efficiencies exceeding 20% in planar inverted PSCs. sciengine.comresearchgate.net

The suitability of these compounds is largely determined by their electrochemical properties, particularly the HOMO energy level, which should be well-aligned with that of the perovskite photosensitizer to ensure efficient hole extraction. nih.govresearchgate.net The table below summarizes the performance of PSCs utilizing various diarylamine-based HTMs.

Table 1: Performance of Perovskite Solar Cells with Diarylamine-Derivative HTMs

| HTM Derivative Type | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Reference |

|---|---|---|---|---|---|

| Branched Fluorenylidene Derivative | - | - | - | 22.83 | nih.gov |

| MT-based small-molecule | - | - | - | >20 | sciengine.comresearchgate.net |

| N,N-bis(4-methoxyphenyl)naphthalen-2-amine Derivative (CP2) | 1.05 | 22.81 | 75.0 | 17.96 | nih.gov |

| Mixed-halide Perovskite (MAPbI₃₋ₓBrₓ) with MABr (10 mg/ml) | 0.942 | 19.83 | - | - | researchgate.net |

V_oc: Open-circuit voltage; J_sc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components for next-generation flexible and low-cost electronics. nih.gov The performance of an OFET is largely characterized by its charge carrier mobility. tcichemicals.com Diarylamine derivatives, known for their hole-transporting capabilities, are excellent candidates for the active semiconductor layer in p-type OFETs. researchgate.net The extended π-conjugated system within these molecules facilitates intermolecular charge hopping, which is essential for efficient charge transport. tcichemicals.com

Computational and experimental studies have quantified the hole mobility of various triarylamine derivatives. For example, a computational study on N-(3,4-bis(decyloxy)phenyl)-3,4-bis(decyloxy)-N-phenylaniline, a related triarylamine, reported a significantly boosted hole mobility of 4.21 × 10⁻² cm² V⁻¹ s⁻¹. nih.govresearchgate.net In contrast, amorphous thin films of spiro-linked diarylamine compounds, which possess high morphological stability, have shown field-effect mobilities in the range of 10⁻⁵ cm²/Vs. uni-kassel.de The development of new organic semiconductors continues to push these values higher, with some materials achieving mobilities comparable to or exceeding that of amorphous silicon. nih.gov

Table 2: Hole Mobility in OFETs Based on Diarylamine Derivatives

| Compound Type | Hole Mobility (μ_h) (cm² V⁻¹ s⁻¹) | Method | Reference |

|---|---|---|---|

| Novel Triarylamine (Compound 1) | 1.08 × 10⁻² | Calculated | nih.govresearchgate.net |

| Novel Triarylamine (Compound 2) | 4.21 × 10⁻² | Calculated | nih.govresearchgate.net |

| Novel Triarylamine (Compound 3) | 5.93 × 10⁻⁵ | Calculated | nih.govresearchgate.net |

Organic Photovoltaic Cells (OPVs)

In organic photovoltaic (OPV) cells, materials based on diarylamine structures can play a crucial role. Their strong electron-donating nature and inherent hole-transport properties make them suitable for use as the electron donor component in the bulk heterojunction (BHJ) active layer, where they are blended with an electron acceptor material. researchgate.net Alternatively, they can be employed as a dedicated hole-transport layer, similar to their function in PSCs, to facilitate efficient hole collection at the anode. The molecular structure of these compounds can be readily modified to tune their optical and electronic properties, allowing for optimization of light absorption and energy level alignment within the OPV device structure.

Q & A

What are the recommended synthetic routes for preparing Bis(2,4-bis(hexyloxy)phenyl)amine and its derivatives for use in dye-sensitized solar cells (DSSCs)?

Level : Basic

Answer :

this compound derivatives are synthesized via palladium-catalyzed cross-coupling reactions. Key steps include:

- Donor Structural Engineering : Substituting fluorene or phenylene units in the donor moiety while retaining π-bridge and acceptor units. For example, fluorenyl derivatives are modified with hexyloxy chains to enhance solubility and electron-donating capacity .

- Reagents : Use of bis-(4-hexyloxyphenyl)amine (Hexyloxy-BPFA) as a donor unit, coupled with Pd[P(t-Bu)₃]₂ catalyst and sodium tert-butoxide in toluene at 80°C .

- Critical Variables : Reaction temperature, solvent purity, and inert atmosphere to prevent oxidation. Post-synthesis purification via column chromatography ensures high yields (>70%) .

How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Level : Basic

Answer :

- Chromatography : HPLC with C18 columns and acetonitrile/water gradients to assess purity (>95%) .

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ for Hexyloxy-BPFA: m/z 634.3) .

How does the position of hexyloxy chains in the donor moiety influence the photovoltaic performance of DSSCs?

Level : Advanced

Answer :

The hexyloxy chain position affects:

- Electron-Donating Strength : Terminal hexyloxy groups on fluorene (e.g., SGT-021(D)) enhance donating ability compared to central substitutions (SGT-021(D0)), increasing power conversion efficiency (PCE) from 10.5% to 11.6% .

- Charge Recombination : Bulky substituents (e.g., BBFA in ) block redox mediators (e.g., Co²⁺/³⁺) from TiO₂ surfaces, reducing back-electron transfer and improving Voc (up to 840 mV) .

- Absorption Spectra : Alkoxy groups redshift absorption maxima (e.g., λmax ~550 nm for SGT-021(D) vs. 530 nm for unsubstituted analogs), enhancing light harvesting .

Table 1 : Impact of Donor Structure on DSSC Performance

| Donor Unit | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference |

|---|---|---|---|---|---|

| Hexyloxy-BPFA (SGT-021) | 12.3 | 16.67 | 0.84 | 0.75 | |

| SGT-021(D) | 11.6 | 15.92 | 0.82 | 0.74 | |

| BBFA ( ) | 10.5 | 14.50 | 0.80 | 0.72 |

What strategies mitigate charge recombination in DSSCs using this compound-based sensitizers?

Level : Advanced

Answer :

- Electrolyte Optimization : Replace I⁻/I₃⁻ with Co(bpy)₃²⁺/³⁺ redox shuttles, which have slower recombination kinetics .

- Co-adsorbents : Add HC-A1 (chenodeoxycholic acid) to dye-coated TiO₂, reducing aggregation and interfacial electron loss .

- Donor Bulkiness : Incorporate bulky fluorenyl groups (e.g., BBFA) to physically block mediator access to TiO₂, increasing electron lifetime (τₑ > 50 ms) .

How do discrepancies in reported power conversion efficiencies arise when using different donor units, and how can they be resolved?

Level : Advanced

Answer :

Discrepancies stem from:

- Synthetic Variations : Minor differences in hexyloxy chain placement (e.g., terminal vs. central) alter donating strength .

- Device Fabrication : Variations in TiO₂ layer thickness (e.g., 12 µm vs. 15 µm) or dipping solvent (e.g., ethanol vs. THF) affect dye loading .

Resolution : - Standardized Testing : Use AM 1.5G solar simulation (100 mW/cm²) and report J-V curves with masked active areas.

- Electrochemical Impedance Spectroscopy (EIS) : Quantify recombination resistance (Rrec) to correlate structural changes with performance .

What are the critical considerations for handling this compound during synthesis to ensure safety and stability?

Level : Methodological

Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 1 ppm).

- Storage : Keep in amber vials under nitrogen at –20°C to prevent degradation .

- Waste Disposal : Treat as hazardous waste (EPA Code D001) due to amine toxicity .

How should researchers analyze the electrochemical and photophysical properties of this compound to predict DSSC performance?

Level : Data Analysis

Answer :

- Cyclic Voltammetry (CV) : Measure oxidation potentials (Eox) to estimate HOMO levels (e.g., –5.2 eV vs. vacuum for Hexyloxy-BPFA), ensuring alignment with TiO₂ conduction band (–4.0 eV) .

- UV-Vis-NIR Spectroscopy : Calculate absorption coefficients (ε > 10⁴ M⁻¹cm⁻¹) and optical bandgaps (Eg ~2.1 eV) .

- Transient Absorption Spectroscopy : Monitor charge injection rates (>10¹² s⁻¹) to TiO₂ and recombination lifetimes .

Table 2 : Key Photophysical Parameters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| HOMO (eV) | –5.2 | CV | |

| λmax (nm) | 550 | UV-Vis | |

| Charge Injection Rate (s⁻¹) | 1.5 × 10¹² | Transient Absorption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.